molecular formula C27H21F3N4O3 B12419827 pyCTZ (TFA)

pyCTZ (TFA)

Cat. No.: B12419827
M. Wt: 506.5 g/mol
InChI Key: ZTKSRTITFSFDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

pyCTZ (TFA), also known as Pyridyl Coelenterazine Trifluoroacetic Acid, is a pyridyl analog of Coelenterazine. It serves as an ATP-independent pyridyl substrate for LumiLuc luciferase, generating strong blue bioluminescence in the presence of luciferases. This compound is particularly useful for aequorin-based calcium sensing .

Preparation Methods

The synthesis of pyCTZ (TFA) involves the preparation of Pyridyl Coelenterazine, followed by its conversion to the trifluoroacetic acid salt. The synthetic route typically includes the following steps:

    Synthesis of Pyridyl Coelenterazine: This involves the reaction of a pyridyl derivative with Coelenterazine under specific conditions.

    Conversion to Trifluoroacetic Acid Salt: The Pyridyl Coelenterazine is then treated with trifluoroacetic acid to form pyCTZ (TFA).

Industrial production methods for pyCTZ (TFA) are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production .

Chemical Reactions Analysis

pyCTZ (TFA) undergoes various chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, pyCTZ (TFA) can be oxidized to form different products.

    Reduction: Reducing agents can convert pyCTZ (TFA) to its reduced forms.

    Substitution: The pyridyl group in pyCTZ (TFA) can undergo substitution reactions with various reagents.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

pyCTZ (TFA) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyCTZ (TFA) involves its interaction with LumiLuc luciferase. When pyCTZ (TFA) is present with luciferases, it generates strong blue bioluminescence. This process is ATP-independent, meaning it does not require adenosine triphosphate to produce light. The molecular targets and pathways involved include the binding of pyCTZ (TFA) to the active site of LumiLuc luciferase, leading to the emission of blue light .

Comparison with Similar Compounds

pyCTZ (TFA) is unique compared to other Coelenterazine analogs due to its pyridyl group and trifluoroacetic acid salt form. Similar compounds include:

Properties

Molecular Formula

C27H21F3N4O3

Molecular Weight

506.5 g/mol

IUPAC Name

8-benzyl-6-phenyl-2-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-3-ol;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C25H20N4O.C2HF3O2/c30-25-22(16-19-11-13-26-14-12-19)28-24-21(15-18-7-3-1-4-8-18)27-23(17-29(24)25)20-9-5-2-6-10-20;3-2(4,5)1(6)7/h1-14,17,30H,15-16H2;(H,6,7)

InChI Key

ZTKSRTITFSFDMA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC(=CN3C2=NC(=C3O)CC4=CC=NC=C4)C5=CC=CC=C5.C(=O)(C(F)(F)F)O

Origin of Product

United States

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